molecular formula C11H9NO3 B6229147 1-(2-cyanophenoxy)cyclopropane-1-carboxylic acid CAS No. 1691993-77-7

1-(2-cyanophenoxy)cyclopropane-1-carboxylic acid

Cat. No.: B6229147
CAS No.: 1691993-77-7
M. Wt: 203.2
InChI Key:
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Description

“1-(2-cyanophenoxy)cyclopropane-1-carboxylic acid” is a compound that consists of a cyclopropane ring with a carboxylic acid group and a cyanophenoxy group attached to it . The cyanophenoxy group consists of a phenoxy group (a benzene ring attached to an oxygen atom) with a cyanide group (a carbon triple-bonded to a nitrogen) attached to it .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a suitable cyclopropane carboxylic acid with a 2-cyanophenol derivative . Please consult with a chemist for more accurate information.


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-membered cyclopropane ring, attached to a carboxylic acid group and a cyanophenoxy group . The exact structure would need to be determined using techniques such as NMR or X-ray crystallography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-cyanophenoxy)cyclopropane-1-carboxylic acid involves the reaction of 2-cyanophenol with cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-cyanophenol", "cyclopropanecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "water", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2-cyanophenol (1.0 equiv) and DMAP (0.1 equiv) in dry diethyl ether and cool the solution to 0°C.", "Step 2: Add cyclopropanecarboxylic acid (1.1 equiv) and DCC (1.1 equiv) to the reaction mixture and stir at 0°C for 2 hours.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.", "Step 4: Filter the precipitated dicyclohexylurea byproduct and wash the filter cake with diethyl ether.", "Step 5: Concentrate the filtrate under reduced pressure to yield the crude intermediate.", "Step 6: Dissolve the crude intermediate in water and add NaOH to adjust the pH to 10-11.", "Step 7: Stir the mixture at room temperature for 2 hours.", "Step 8: Acidify the reaction mixture with HCl to pH 2-3 and extract the product with diethyl ether.", "Step 9: Wash the organic layer with water and brine, dry over MgSO4, and concentrate under reduced pressure to yield the final product." ] }

CAS No.

1691993-77-7

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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